2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
Description
This compound features a central ethanone linker bridging two piperazine moieties: one substituted with a 6-methoxypyrimidin-4-yl group and the other with a phenyl group.
Properties
IUPAC Name |
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-29-20-15-19(22-17-23-20)26-9-7-24(8-10-26)16-21(28)27-13-11-25(12-14-27)18-5-3-2-4-6-18/h2-6,15,17H,7-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFWTNMNKPVTSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a chemical compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound, identified by the CAS number 2192711-38-7, has a molecular formula of C16H25N5O2 and a molecular weight of 319.40 g/mol. Its structure includes a methoxypyrimidine moiety and piperazine rings, which are known to influence various biological pathways.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure is crucial in determining its biological activity, as the arrangement of functional groups can affect how the compound interacts with biological targets.
The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems and enzymes involved in various biochemical pathways:
Target Enzymes:
- Acetylcholinesterase Inhibition: Similar compounds have been shown to inhibit acetylcholinesterase, potentially enhancing cholinergic neurotransmission, which is beneficial in treating conditions like Alzheimer's disease.
Biochemical Pathways:
- Neurotransmission Modulation: The compound may influence neurotransmitter levels, particularly serotonin and dopamine, which are critical in mood regulation and cognitive functions.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
Antidepressant Activity:
Studies suggest that compounds with similar structures can exhibit antidepressant-like effects in animal models, likely due to their modulation of serotonin receptors.
Anticancer Potential:
Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells through various signaling pathways .
Anti-inflammatory Effects:
The compound may also demonstrate anti-inflammatory effects by inhibiting pro-inflammatory cytokines, thereby providing therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of acetylcholinesterase activity, suggesting potential use in Alzheimer's treatment. |
| Study B | Showed antidepressant-like effects in rodent models, correlating with increased serotonin levels. |
| Study C | Reported cytotoxicity against various cancer cell lines, indicating possible anticancer applications. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations:
Substituent Effects: Methoxy vs. Pyrimidine Position: The 4-pyrimidinyl substitution in the target compound contrasts with pyrimidin-2-yl in , which could alter steric interactions in receptor binding .
Synthetic Efficiency :
- High-purity compounds (>98% UPLC/MS) are common in analogues like QD10 and QD17, achieved via optimized coupling reactions (e.g., sulfonyl chloride or chloroacetyl chloride intermediates) .
- Lower yields (e.g., 18% for QD12 in ) are linked to bulky substituents (e.g., nitro groups), suggesting the target compound’s methoxy group may improve synthetic accessibility .
Aryl sulfonyl indole derivatives () demonstrate the ethanone linker’s versatility in CNS-targeted scaffolds, though the target compound’s pyrimidine focus may shift selectivity toward kinase or adenosine receptors .
Research Findings and Trends
- Thermal Stability : Melting points for analogues range from 123°C (QD15) to 183°C (QD17), correlating with substituent polarity. The target compound’s methoxy group may lower its mp compared to halogenated derivatives .
- Receptor Binding: Piperazine-ethanone scaffolds are prevalent in 5-HT6 () and histamine H3 () ligands, implying the target compound could share similar binding modes .
- Synthetic Strategies: Microwave-assisted synthesis () and chloroacetyl chloride coupling () are effective for ethanone-linked piperazines, suggesting viable routes for scaling the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
